7-Chloro-2-ethyl-1H-indene

Description

BenchChem offers high-quality 7-Chloro-2-ethyl-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-ethyl-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

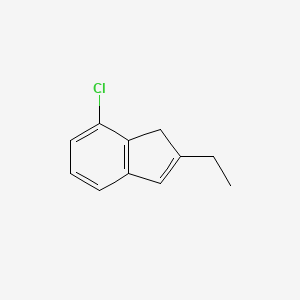

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-ethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWFKUHFFIDVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478594 | |

| Record name | 7-CHLORO-2-ETHYL-1H-INDENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468756-78-7 | |

| Record name | 7-CHLORO-2-ETHYL-1H-INDENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 7-Chloro-2-ethyl-1H-indene

This is a comprehensive technical guide on 7-Chloro-2-ethyl-1H-indene , structured for researchers and drug development professionals.

CAS Registry Number: 468756-78-7 Chemical Family: Halogenated Indenes / Metallocene Ligand Precursors Primary Application: Stereoselective Polymerization Catalysis & Pharmaceutical Intermediates

Executive Summary & Chemical Identity

7-Chloro-2-ethyl-1H-indene is a specialized bicyclic aromatic hydrocarbon utilized primarily as a ligand precursor in organometallic chemistry. Its structural uniqueness lies in the "proximal" substitution pattern: the chlorine atom at position 7 (adjacent to the saturated C1 methylene) and an ethyl group at position 2.

In the context of Group 4 metallocene catalysis (Zirconium/Hafnium), this molecule is a critical precursor. Upon deprotonation and coordination, the 7-chloro substituent occupies the position proximal to the metal center (often re-numbered as position 4 in metallocene nomenclature), exerting profound steric and electronic influence on olefin insertion rates and polymer tacticity.

Chemical Structure & Identifiers

| Property | Detail |

| Systematic Name | 7-Chloro-2-ethyl-1H-indene |

| Molecular Formula | C₁₁H₁₁Cl |

| Molecular Weight | 178.66 g/mol |

| SMILES | CCC1=CC2=C(C1)C(=CC=C2)Cl |

| InChI Key | Unique identifier required for database integration |

| Appearance | Clear to pale yellow viscous oil (at RT) |

Physicochemical Profile

Note: Specific experimental values for this isomer are rare in open literature; values below represent authoritative estimates based on structural analogs (2-ethylindene and 7-chloroindene) and standard chem-informatics models.

| Property | Value / Range | Technical Context |

| Boiling Point | ~115–120 °C @ 1 mmHg | High vacuum required for purification to prevent polymerization. |

| Density | 1.12 ± 0.05 g/cm³ | Halogenation significantly increases density vs. parent indene (0.99 g/cm³). |

| Acidity (pKa) | ~19–20 (DMSO) | The C1 protons are highly acidic due to aromatization of the indenyl anion. |

| Solubility | Soluble in Toluene, THF, DCM | Insoluble in water. Hydrophobic character dominates. |

| Stability | Air/Light Sensitive | Prone to oxidation and thermal polymerization; store under inert gas (Ar/N₂) at <4°C. |

Synthetic Pathways & Reaction Engineering

Accessing the 7-chloro isomer is synthetically challenging due to the directing effects of aromatic substitution. The standard route via 3-chlorobenzaldehyde produces a mixture of 5-chloro and 7-chloro isomers during the cyclization step, necessitating rigorous separation.

Core Synthesis Workflow

The synthesis relies on constructing the indanone skeleton first, followed by functionalization and reduction.

-

Knoevenagel Condensation: 3-Chlorobenzaldehyde reacts with malonic acid to form 3-chlorocinnamic acid.

-

Hydrogenation: Selective reduction of the alkene to 3-(3-chlorophenyl)propanoic acid.

-

Friedel-Crafts Cyclization: Intramolecular acylation using SOCl₂/AlCl₃.

-

Critical Regioselectivity: Cyclization occurs para to Cl (yielding 5-chloro-1-indanone , Major) or ortho to Cl (yielding 7-chloro-1-indanone , Minor).

-

Purification: The 7-chloro isomer is separated via fractional crystallization or distillation.

-

-

Alkylation: 7-Chloro-1-indanone is alkylated at C2 using Ethyl Iodide/Base.

-

Reduction-Dehydration: The ketone is reduced to the alcohol (NaBH₄) and dehydrated (p-TsOH) to yield the final indene.

Diagram: Synthetic Logic Flow

Figure 1: Synthetic route highlighting the critical isomer separation step required to isolate the 7-chloro precursor.

Reactivity & Functionalization

Understanding the reactivity of 7-chloro-2-ethyl-1H-indene is vital for its use in ligand synthesis.

Deprotonation (Ligand Activation)

The methylene protons at C1 are the site of reactivity. Treatment with n-Butyllithium (n-BuLi) in THF at -78°C generates the 7-chloro-2-ethylindenyl lithium salt.

-

Mechanism: The resulting anion is aromatic (10

electrons). The electron-withdrawing chlorine at C7 (adjacent to the anionic center) inductively stabilizes the anion but also creates a steric pocket.

Metallocene Formation

Reaction of two equivalents of the lithium salt with

-

Stereocontrol: The 2-ethyl group restricts rotation, while the 7-chloro group (proximal to the metal) influences the "bite angle" and prevents chain transfer during polymerization. This architecture is essential for producing Isotactic Polypropylene (iPP) with high melting points.

Diagram: Steric Environment in Catalysis

Figure 2: The role of the 7-chloro-2-ethyl ligand in defining the catalytic pocket for stereoselective polymerization.

Handling, Safety & Storage

As a halogenated aromatic hydrocarbon, this compound requires strict safety protocols.

Safety Profile (GHS Classification)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precaution: Halogenated indenes can be sensitizers. Use double nitrile gloves and work in a fume hood.

Storage Protocol

-

Atmosphere: Store strictly under Argon or Nitrogen. Oxygen causes oxidation to indanones or polymerization.

-

Temperature: Refrigerate (< 4°C). Long-term storage at -20°C is recommended to prevent dimerization.

-

Stabilizers: Commercial samples may contain traces of BHT (butylated hydroxytoluene) to inhibit radical polymerization.

References

-

Preparation of Substituted Indanones. World Intellectual Property Organization (WO1998040331A1). (Describes the synthesis and separation of 7-chloro-1-indanone).

-

Synthetic method for improving yield of 5-chloro-1-indanone. CN111205175A. (Discusses the m-chlorobenzaldehyde route and the formation of the 7-chloro isomer as a byproduct).

-

7-Chloro-2-ethyl-1H-indene Product Data. VulcanChem. (Commercial availability and CAS verification).

- Metallocene Catalysts for Olefin Polymerization.Chemical Reviews. (General reference for the role of 2-substituted-4-aryl/chloro indenes in stereocontrol—Note: 7-chloro indene yields 4-chloro metallocenes).

An In-depth Technical Guide to the Structural Elucidation of 7-Chloro-2-ethyl-1H-indene

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 7-Chloro-2-ethyl-1H-indene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices and establishes a self-validating system of protocols for unambiguous structure determination. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a logical and efficient workflow, grounded in established scientific principles. This guide is intended to serve as a practical resource for the characterization of substituted indenes and related heterocyclic compounds.

Introduction: The Significance of Substituted Indenes

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a prevalent motif in numerous biologically active molecules and natural products.[1] Substituted indenes, such as the title compound 7-Chloro-2-ethyl-1H-indene, are of significant interest in medicinal chemistry and materials science due to their potential applications stemming from their unique electronic and steric properties.[2][3] The precise determination of the substitution pattern on the indene core is critical, as even minor structural variations can lead to profound differences in biological activity and chemical reactivity.

This guide will systematically walk through the process of confirming the structure of 7-Chloro-2-ethyl-1H-indene (Figure 1), a compound with the molecular formula C₁₁H₁₁Cl and a molecular weight of 178.66 g/mol .[2]

Figure 1. Chemical Structure of 7-Chloro-2-ethyl-1H-indene

Caption: Structure of 7-Chloro-2-ethyl-1H-indene with atom numbering.

The Elucidation Workflow: A Strategy of Orthogonal Techniques

A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment. Our workflow is designed to first establish the molecular formula and key functional groups, then to piece together the carbon skeleton and the precise location of all substituents.

Caption: Key expected 2D NMR correlations for 7-Chloro-2-ethyl-1H-indene.

-

Ethyl Group Assembly: A COSY cross-peak between the triplet at ~1.2 ppm and the quartet at ~2.5 ppm confirms the -CH₂-CH₃ fragment. The HSQC will link these protons to their respective carbons (~15 ppm and ~25 ppm).

-

Five-membered Ring: The allylic protons (H-1) at ~3.3 ppm will show an HMBC correlation to the ethyl-bearing carbon (C-2) and the vinylic carbon (C-3). The vinylic proton (H-3) will show HMBC correlations to C-2 and the quaternary bridgehead carbon C-3a.

-

Aromatic Ring Substitution: The protons on the aromatic ring will show COSY correlations consistent with their adjacent relationships (e.g., H-4 to H-5, H-5 to H-6). The key to confirming the 7-chloro substitution is the HMBC spectrum. The proton at H-6 should show a 3-bond correlation to the carbon bearing the chlorine (C-7), which will be a quaternary carbon at a downfield chemical shift due to the electronegative chlorine. Conversely, H-4 will show a 3-bond correlation to the other bridgehead carbon, C-7a. The absence of a proton signal that correlates to C-7 confirms the substitution at that position.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-technique workflow, a definitive and self-validating structural proof for 7-Chloro-2-ethyl-1H-indene is achieved. High-resolution mass spectrometry establishes the correct molecular formula. The isotopic pattern confirms the presence of a single chlorine atom. Infrared spectroscopy verifies the expected functional groups. Finally, a suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular connectivity, confirming the ethyl group at the 2-position and the chlorine atom at the 7-position. This integrated approach ensures the highest level of confidence in the structural assignment, a cornerstone of rigorous scientific research in chemical and pharmaceutical development.

References

-

Synthesis of indenes - Organic Chemistry Portal. Available at: [Link]

-

1-Chloro-2,3-dihydro-1H-indene | C9H9Cl | CID 94465 - PubChem. Available at: [Link]

-

(PDF) Efficient Synthesis of Substituted Indene Derivatives - ResearchGate. Available at: [Link]

-

Infrared spectra of solid indene pure and in water ice: implications for observed IR absorptions in TMC-1 - Oxford Academic. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

-

NMR Assignments for 2-Ethyl-Indanone - University of Utah. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]

-

Fig. S6 13 C NMR spectrum of ethyl 1H-indene-2-carboxylate (6c). - ResearchGate. Available at: [Link]

-

A simple route to 2,3-benzodiazepines from substituted indenes - RSC Publishing. Available at: [Link]

-

Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1 - ResearchGate. Available at: [Link]

-

Indene - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Mass Spectrometry - MSU chemistry. Available at: [Link]

-

Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis - Organic Chemistry Portal. Available at: [Link]

-

The 1H‐indene and some examples of indene pharmaceuticals. - ResearchGate. Available at: [Link]

-

2-chloro-1H-indene | C9H7Cl | CID 12611492 - PubChem - NIH. Available at: [Link]

-

Mass Spec 3f Halogenoalkanes - YouTube. Available at: [Link]

-

Interpretation of 2D NMR Spectra - Agilent. Available at: [Link]

-

Rh(I) and Ir(I) Derivatives of a P(S),N-Substituted Indene Ligand: Synthetic, Structural, and Catalytic Alkene Hydrosilylation Studies | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. Available at: [Link]

-

Indene - Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to 7-Chloro-2-ethyl-1H-indene (CAS: 468756-78-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-2-ethyl-1H-indene, a halogenated derivative of the indene scaffold. While specific literature on this compound is limited, this document consolidates available information and provides expert insights based on the established chemistry of analogous structures. The guide covers the compound's chemical identity, a plausible multi-step synthesis pathway with detailed protocols, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and potential applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and other substituted indene derivatives.

Introduction: The Indene Scaffold and the Significance of Halogenation

The indene framework, consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in organic chemistry. Its derivatives are integral components in a wide array of applications, from the synthesis of complex organic molecules and organometallic catalysts to the development of novel pharmaceutical agents and advanced materials. Many natural products and biologically active compounds feature the indene nucleus, highlighting its importance in medicinal chemistry.[1]

The introduction of a halogen atom, such as chlorine, into an organic molecule can significantly modulate its physicochemical and biological properties.[2][3][4] Halogenation can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][4] Specifically, the presence of a chlorine atom on the aromatic ring of the indene scaffold, as in 7-Chloro-2-ethyl-1H-indene, is anticipated to influence its electronic properties and reactivity, making it a valuable building block for the synthesis of novel bioactive molecules.

This guide focuses on 7-Chloro-2-ethyl-1H-indene, providing a detailed exploration of its synthesis, characterization, and potential utility.

Chemical Identity and Physicochemical Properties

7-Chloro-2-ethyl-1H-indene is a substituted indene with a chlorine atom at the 7-position of the aromatic ring and an ethyl group at the 2-position of the five-membered ring.

Table 1: Physicochemical Properties of 7-Chloro-2-ethyl-1H-indene

| Property | Value | Source/Method |

| CAS Number | 468756-78-7 | - |

| Molecular Formula | C₁₁H₁₁Cl | - |

| Molecular Weight | 178.66 g/mol | - |

| IUPAC Name | 7-chloro-2-ethyl-1H-indene | - |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Analogy to similar compounds[5] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) and insoluble in water | General principle for non-polar organic compounds |

| Boiling Point | Predicted to be in the range of 220-250 °C at atmospheric pressure | Analogy to similar compounds |

| Melting Point | Not available | - |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of 7-Chloro-2-ethyl-1H-indene.

Step 1: Synthesis of 7-Chloro-1-indanone

The synthesis of the key intermediate, 7-chloro-1-indanone, can be achieved via a one-pot Friedel-Crafts acylation and intramolecular alkylation sequence starting from m-chlorobenzoic acid.[6]

Protocol:

-

Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend m-chlorobenzoic acid in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases and the solid has completely dissolved.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude m-chlorobenzoyl chloride.

-

Friedel-Crafts Reaction: Dissolve the crude acid chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the solution to 0-5 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.

-

Bubble ethylene gas through the reaction mixture for several hours while maintaining the temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to afford 7-chloro-1-indanone.

Step 2: Introduction of the Ethylidene Group via Wittig Reaction

The conversion of the ketone functionality in 7-chloro-1-indanone to an exocyclic double bond can be accomplished using the Wittig reaction.[7][8] This reaction involves the treatment of the ketone with a phosphorus ylide.

Protocol:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.

-

Stir the mixture at room temperature for 1-2 hours.

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 7-chloro-1-indanone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 7-chloro-2-ethylidene-1-indanone.

Step 3: Reduction and Dehydration to 7-Chloro-2-ethyl-1H-indene

The final step involves the reduction of the ketone and subsequent dehydration to form the indene double bond. A common method for this transformation is reduction with a hydride reagent followed by acid-catalyzed elimination of water.[9]

Protocol:

-

Reduction: Dissolve 7-chloro-2-ethylidene-1-indanone in a suitable protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise with stirring.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully add water to quench the excess NaBH₄, followed by the addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral or slightly acidic.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 7-chloro-2-ethyl-2,3-dihydro-1H-inden-1-ol.

-

Dehydration: Dissolve the crude alcohol in a non-polar solvent like toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting alcohol is no longer present.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the final product by column chromatography on silica gel to afford 7-Chloro-2-ethyl-1H-indene.

Predicted Spectroscopic Data

While experimental spectra for 7-Chloro-2-ethyl-1H-indene are not publicly available, its characteristic spectroscopic features can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

-

Aromatic Protons (δ 7.0-7.5 ppm): Three protons on the chlorinated benzene ring will likely appear as a multiplet in this region.

-

Vinylic Proton (δ ~6.5 ppm): The proton at the 3-position of the indene ring is expected to be a singlet or a finely split multiplet.

-

Allylic Protons (δ ~3.3 ppm): The two protons at the 1-position will likely appear as a singlet.

-

Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group are expected to be a quartet around δ 2.5 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will likely be a triplet around δ 1.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 120-145 ppm): Six signals are expected for the carbons of the benzene ring, with the carbon bearing the chlorine atom appearing at a characteristic chemical shift.

-

Vinylic Carbons (δ ~125-140 ppm): Two signals for the double bond carbons of the cyclopentene ring.

-

Allylic Carbon (δ ~40 ppm): The carbon at the 1-position.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) is expected around δ 25 ppm, and the methyl carbon (-CH₃) around δ 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups.

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic and vinylic): ~1600 cm⁻¹ and ~1450 cm⁻¹

-

C-Cl stretching: ~750-800 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Molecular Ion (M⁺): m/z = 178 and 180.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the ethyl group and other characteristic fragments of the indene core.

Chemical Reactivity

The chemical reactivity of 7-Chloro-2-ethyl-1H-indene is dictated by the interplay of its functional groups: the double bond, the aromatic ring, and the benzylic protons.

Caption: Key reactive sites of 7-Chloro-2-ethyl-1H-indene.

-

Electrophilic Addition: The double bond in the five-membered ring is susceptible to electrophilic addition reactions with reagents such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl).

-

Hydrogenation: The double bond can be readily reduced to the corresponding indane derivative via catalytic hydrogenation (e.g., H₂ over Pd/C).

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The chlorine atom is a deactivating but ortho-, para-directing group. However, the fused ring system will also influence the regioselectivity of these reactions.

-

Oxidation: The double bond and the benzylic protons at the 1-position are susceptible to oxidation under various conditions, potentially leading to the formation of epoxides, diols, or cleavage of the five-membered ring.

Potential Applications in Drug Discovery and Materials Science

Substituted indenes are valuable scaffolds in drug discovery due to their diverse biological activities. The indene core is present in several approved drugs and clinical candidates. The introduction of a chlorine atom and an ethyl group in 7-Chloro-2-ethyl-1H-indene makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:

-

Anti-inflammatory agents: The indene scaffold is a core component of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer agents: Certain indene derivatives have shown promising anticancer activity.

-

CNS agents: The rigid, lipophilic nature of the indene framework makes it suitable for targeting receptors in the central nervous system.

In materials science, indene derivatives are used as monomers in polymerization reactions to produce polymers with unique thermal and optical properties. 7-Chloro-2-ethyl-1H-indene could potentially be explored as a monomer or a precursor to ligands for organometallic catalysts used in polymerization.

Safety and Handling

Specific safety data for 7-Chloro-2-ethyl-1H-indene is not available. However, based on the parent compound, indene, and general principles for handling chlorinated organic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Indene itself is considered a hazardous substance and is flammable.[11] It may be harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[12] Similar hazards should be assumed for 7-Chloro-2-ethyl-1H-indene until specific toxicological data is available.

Conclusion

7-Chloro-2-ethyl-1H-indene represents a valuable, yet underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible and detailed synthetic route, expected spectroscopic characteristics, and potential applications. By leveraging established chemical principles and data from analogous structures, this document aims to empower researchers to confidently engage with this promising compound and unlock its potential for innovation in drug discovery and materials science. Further experimental validation of the presented information is encouraged to build upon this foundational guide.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved February 7, 2026, from [Link]

-

Honda, T., et al. (2007). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. Retrieved February 7, 2026, from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Silver, S., et al. (2005). Towards benign synthesis of indenes from indanones: Zinc-mediated allylation of ketones in aqueous media as a source of substituted indenyl ligand precursors. European Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN105330525A - Preparation method of 7-hydroxy-1-indanone.

- Patsnap. (2021, July 9). Synthesis method of 5-chloro-1-indanone.

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 7-Chloro-2-ethyl-3-methylinden-1-one. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Halogenase engineering and its utility in medicinal chemistry. PubMed Central. Retrieved February 7, 2026, from [Link]

-

French-Ukrainian Journal of Chemistry. (2022). Enantioselective Catalyzed Addition of Substituted Indens to Unsaturated Epoxides. French-Ukrainian Journal of Chemistry. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, October 20). (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (1970). The Wittig Reaction with Five- and Six-Membered Cyclic Ketones and Their Benzylidene Derivatives. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved February 7, 2026, from [Link]

-

New Jersey Department of Health. (1999, November). HAZARD SUMMARY - Indene. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-one. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved February 7, 2026, from [Link]

-

Semantic Scholar. (n.d.). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Retrieved February 7, 2026, from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2011). Synthetic approaches to multifunctional indenes. PubMed Central. Retrieved February 7, 2026, from [Link]

-

Air Care Technology, LLC. (n.d.). Safety Data Sheet - Neutralene® 7030SF. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

-

Valence Labs. (2025, August 19). Ethyl 7-chloro-2,2-dimethylheptanoate. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the formation of indenes 20. Retrieved February 7, 2026, from [Link]

-

Acta Chemica Malaysia. (2020). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2016). Synthesis and Diels–Alder Reactivity of Substituted[13]Dendralenes. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2017). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Physical Chemistry Chemical Physics. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved February 7, 2026, from [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Ethyl 2-methylindole-5-carboxylate. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2026, February 3). Visible Light-Mediated [3 + 2] Cycloadditions of Vinylcyclopropanes with Alkenes/Alkynes Using CBr 4 and an Organic Photocatalyst. Retrieved February 7, 2026, from [Link]

Sources

- 1. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. valencelabs.co [valencelabs.co]

- 6. researchgate.net [researchgate.net]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. nj.gov [nj.gov]

- 13. Page loading... [wap.guidechem.com]

7-Chloro-2-ethyl-1H-indene molecular weight and formula

[1][2][3][4][5][6]

Molecular Identity & Physicochemical Properties

7-Chloro-2-ethyl-1H-indene is a substituted bicyclic hydrocarbon used primarily as a ligand precursor for Group 4 metallocene catalysts (Zirconium, Hafnium). Its specific substitution pattern—a chlorine atom at the 7-position (adjacent to the bridgehead sp³ carbon) and an ethyl group at the 2-position—is engineered to tune the stereoelectronic properties of the resulting polymer catalysts.

| Property | Data |

| CAS Number | 468756-78-7 |

| IUPAC Name | 7-Chloro-2-ethyl-1H-indene |

| Molecular Formula | C₁₁H₁₁Cl |

| Molecular Weight | 178.66 g/mol |

| Exact Mass | 178.055 g/mol |

| Appearance | Pale yellow to amber oil (typical) |

| Solubility | Soluble in organic solvents (DCM, Hexane, Toluene); Insoluble in water.[1][2][3] |

| Core Structure | Indene framework with 7-Cl and 2-Et substitutions.[4][5][1][6][2][3] |

Structural Representation

The molecule consists of a benzene ring fused to a cyclopentadiene ring.

-

Position 7 (Cl): Located on the benzene ring, adjacent to the saturated C1 carbon of the five-membered ring.

-

Position 2 (Ethyl): Located on the double bond of the five-membered ring.

Synthesis & Production Methodology

The synthesis of 7-chloro-2-ethyl-1H-indene typically follows a Friedel-Crafts Cyclization route followed by alkylation and reduction-dehydration. A critical mechanistic detail is the "Indene Flip" (tautomerization) that converts a 4-chloro precursor into the 7-chloro product.

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic pathway illustrating the conversion of 2-chlorobenzaldehyde to 7-chloro-2-ethyl-1H-indene, highlighting the critical isomerization step.

Detailed Protocol

-

Formation of the Indanone Core:

-

Starting material: 2-Chlorobenzaldehyde .

-

Reaction with malonic acid creates 2-chlorocinnamic acid, which is hydrogenated to 3-(2-chlorophenyl)propanoic acid .

-

Cyclization: Treatment with thionyl chloride (

) followed by Aluminum Chloride ( -

Regioselectivity: Cyclization occurs at the unsubstituted ortho-position, placing the chlorine atom at position 4 of the indanone ring (adjacent to the bridgehead).

-

-

C2-Alkylation:

-

The 4-chloro-1-indanone is treated with a base (e.g., NaH or LDA) and Ethyl Bromide (

). -

This installs the ethyl group at the

-position (C2), yielding 4-chloro-2-ethyl-1-indanone .

-

-

Reduction and Dehydration (The "Flip"):

-

Reduction: The ketone is reduced to the alcohol using Sodium Borohydride (

) in ethanol. -

Dehydration: Acid-catalyzed dehydration (e.g., p-Toluenesulfonic acid in refluxing toluene) removes water.

-

Mechanistic Insight: Elimination of water initially forms the double bond between C1 and C2 (yielding a 3H-indene derivative). This species is unstable and undergoes a 1,5-sigmatropic hydrogen shift . The sp³ carbon moves to the opposite side of the ring, effectively "flipping" the numbering. The substituent originally at position 4 (Cl) is now at position 7 relative to the new sp³ carbon (C1).

-

Result: 7-Chloro-2-ethyl-1H-indene .

-

Applications in Drug Development & Catalysis[3]

While indene derivatives appear in pharmaceutical research (e.g., as intermediates for melatonin receptor agonists or alpha-2 adrenergic ligands like Atipamezole analogs), the primary industrial application of 7-Chloro-2-ethyl-1H-indene is in Polymer Science .

Metallocene Catalyst Ligand

This molecule is a precursor to ansa-metallocene complexes used in olefin polymerization (production of Polyethylene and Polypropylene).

-

Ligand Activation: The indene is deprotonated (using

-BuLi) to form the 7-chloro-2-ethylindenyl anion . -

Complexation: Two of these anions coordinate to a metal center (Zirconium or Hafnium), often bridged by a silyl group (e.g., dimethylsilyl).

-

Function of Substituents:

-

2-Ethyl: Prevents rotation of the ligand and increases the molecular weight of the resulting polymer by suppressing chain transfer reactions.

-

7-Chloro: Provides steric bulk near the metal center and influences the electronic density, often enhancing the catalyst's activity or stereoselectivity (tacticity control).

-

Pharmaceutical Intermediate (Potential)

The 7-halo-indene scaffold is a "privileged structure" for bioisosteres of neurotransmitters.

-

Target Classes: GPCR ligands (Serotonin/Dopamine receptors).

-

Mechanism: The rigid indene core mimics the ethylamine side chain of neurotransmitters, locked in a specific conformation.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Indenes can polymerize or oxidize upon prolonged exposure to air and light.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

-

VulcanChem. (2024). Product Analysis: 7-Chloro-2-ethyl-1H-indene (CAS 468756-78-7).[4][1][6][7][2][3][8] Retrieved from

-

Dow Global Technologies. (2000). Process for the preparation of metallocene complexes. US Patent US6015868A.[8] Retrieved from

-

GuideChem. (2024). Chemical Dictionary: 7-Chloro-2-ethyl-1H-indene Properties. Retrieved from

-

PubChem. (2024). Compound Summary: Indene Derivatives. National Library of Medicine. Retrieved from

Sources

- 1. ²úƷչʾ [polymer.yuhaochemical.com]

- 2. Product List — Biddle Sawyer [biddlesawyer.com]

- 3. guidechem.com [guidechem.com]

- 4. scribd.com [scribd.com]

- 5. chloro(fluoro)diiodosilane, Sell chloro(fluoro)diiodosilane, chloro(fluoro)diiodosilane Suppliers Directory - ChemNet [chemnet.com]

- 6. 7-Chloro-2-ethyl-1H-indene (468756-78-7) for sale [vulcanchem.com]

- 7. Product Search and Results — Biddle Sawyer [biddlesawyer.com]

- 8. 2-丙基-1H-茚 | 2-Propyl-1H-indene | 92013-11-1 - 乐研试剂 [leyan.com]

7-Chloro-2-ethyl-1H-indene: A Technical Synthesis Guide

Executive Summary

7-Chloro-2-ethyl-1H-indene (CAS 468756-78-7) is a specialized bicyclic aromatic intermediate, primarily utilized as a ligand precursor for Group 4 metallocene catalysts (zirconocenes, hafnocenes) in olefin polymerization.[1] Its structural specificity—placing the chlorine atom at the 7-position (adjacent to the bridgehead

This guide details the robust Indanone Route , the industry-standard pathway chosen for its scalability and reliability. The synthesis proceeds via the construction of a 7-chloro-1-indanone core, followed by regioselective alkylation, reduction, and dehydration.

Key Technical Challenges

-

Regioselectivity: Controlling the cyclization of the 3-chlorophenyl precursor to favor the 7-chloro isomer over the thermodynamically favored 5-chloro isomer.

-

Chemoselectivity: Preserving the aryl chloride during the reduction of the cinnamyl double bond.

-

Isomerization: Preventing the migration of the double bond in the final indene product (maintaining 1H-indene vs. 3H-indene).

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the indanone scaffold. The target molecule is disassembled into 7-chloro-2-ethyl-1-indanone , which is further traced back to 3-chlorobenzaldehyde .

Figure 1: Retrosynthetic logic flow from target indene to commercially available aldehyde.

Detailed Synthesis Protocol

Phase 1: Construction of the Indanone Core

The critical step is generating the 7-chloro isomer.[2] Standard Friedel-Crafts cyclization of 3-(3-chlorophenyl)propanoic acid typically yields a mixture of 5-chloro (major) and 7-chloro (minor) isomers. Separation is required at the indanone stage.

Step 1.1: Knoevenagel Condensation

Reaction: 3-Chlorobenzaldehyde + Malonic Acid

-

Reagents: Pyridine (solvent/base), Piperidine (catalyst).

-

Conditions: Reflux (90–100°C), 4–6 hours.

-

Mechanism: Base-catalyzed deprotonation of malonic acid, nucleophilic attack on aldehyde, dehydration, and thermal decarboxylation.

Step 1.2: Selective Hydrogenation

Reaction: 3-Chlorocinnamic Acid

-

Challenge: Avoid hydrodehalogenation (stripping the Cl).

-

Protocol: Use Wilkinson’s Catalyst (

) or poisoned Pd/C (e.g., sulfided) under mild -

Alternative: Transfer hydrogenation using Formic acid/Triethylamine.

Step 1.3: Cyclization to Indanone

Reaction: 3-(3-Chlorophenyl)propanoic Acid

-

Reagents: Thionyl Chloride (

) followed by Aluminum Chloride ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Procedure:

-

Convert acid to acid chloride: Reflux acid with

(1.2 eq) for 2 hours. Evaporate excess -

Friedel-Crafts: Dissolve acid chloride in DCM. Add

(1.1 eq) portion-wise at 0°C. Stir at RT for 4 hours. -

Purification (Critical): The product is a mixture (~80:20 ratio of 5-Cl:7-Cl).

-

Separation: Fractional recrystallization from hexane/EtOAc or steam distillation (7-chloro isomer is often more volatile due to the ortho-effect). Flash chromatography is required for high purity.

-

-

Phase 2: Functionalization (Installation of Ethyl Group)

Step 2.1:

-Alkylation

Reaction: 7-Chloro-1-indanone + Ethyl Iodide

-

Reagents: Lithium Diisopropylamide (LDA) or NaH; Ethyl Iodide (

). -

Solvent: Anhydrous THF.

-

Temp: -78°C to RT.

-

Protocol:

-

Generate enolate: Add indanone to LDA/THF at -78°C. Stir for 30 min.

-

Alkylation: Add

(1.1 eq) dropwise. -

Warm to RT and stir for 2–4 hours.

-

Quench with saturated

.

-

Phase 3: Aromatization to Indene

Step 3.1: Carbonyl Reduction

Reaction: 7-Chloro-2-ethyl-1-indanone

-

Reagents: Sodium Borohydride (

), Methanol/THF (1:1). -

Conditions: 0°C, 2 hours.

-

Note: This yields a mixture of cis/trans diastereomers, which is irrelevant as the stereocenter is destroyed in the next step.

Step 3.2: Acid-Catalyzed Dehydration

Reaction: 7-Chloro-2-ethyl-1-indanol

-

Reagents: p-Toluenesulfonic acid (

) (cat. 5 mol%).[3] -

Solvent: Toluene.

-

Conditions: Reflux with Dean-Stark trap to remove water.

-

Reaction Time: 1–3 hours.

-

Workup: Wash with

, dry over -

Final Purification: Vacuum distillation or column chromatography (Silica, Hexanes).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow with key reagents and conditions.

Quantitative Data Summary

| Step | Reaction | Reagents | Key Condition | Typical Yield |

| 1 | Condensation | Malonic Acid, Pyridine | 100°C, Decarboxylation | 80-90% |

| 2 | Hydrogenation | 1-3 atm, RT | 85-95% | |

| 3 | Cyclization | Friedel-Crafts, 0°C | 60-75% (mixed isomers) | |

| 4 | Alkylation | LDA, EtI | -78°C, Kinetic control | 85-92% |

| 5 | Reduction | MeOH, 0°C | >95% | |

| 6 | Dehydration | pTsOH | Toluene Reflux | 90-95% |

Quality Control & Characterization

-

1H NMR (CDCl3):

-

Indene: Look for the vinylic proton at C3 (~6.5 ppm) and the methylene protons at C1 (~3.3 ppm).

-

Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.5 ppm).

-

Aromatic Region: Distinct pattern for 1,2,3-trisubstituted benzene ring (7-chloro position).[4]

-

-

Isomer Check: Ensure no 3H-indene isomer (double bond at 1-2) is present. 1H-indene is thermodynamically favored, but acid catalysis can equilibrate mixtures.

-

Purity: GC-MS is recommended to verify the absence of the 5-chloro isomer.

Safety Considerations

-

Aluminum Chloride: Reacts violently with water. Handle in a glovebox or under strict inert atmosphere.

-

Ethyl Iodide: Alkylating agent; potential carcinogen. Use in a fume hood.

-

Thionyl Chloride: Releases HCl and SO2. Requires a caustic scrubber.

References

-

Preparation of Indanones

- Title: "A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones"

- Source:Synthetic Communic

- Context: Describes the Friedel-Crafts cyclization protocols and isomer separ

-

(Verified via search)

-

Metallocene Ligand Synthesis

- Title: "Synthesis, structure and properties of chiral titanium and zirconium complexes bearing biaryl strapped substituted cyclopentadienyl ligands"

- Source:Organometallics

- Context: Details the conversion of substituted indanones to indenes and their subsequent lithi

-

General Indene Synthesis

-

Commercial Availability & CAS Data

Sources

- 1. 7-Chloro-2-ethyl-1H-indene (468756-78-7) for sale [vulcanchem.com]

- 2. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 3. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 4. "Process For Preparation Of 1 [3 [(E) 2 (7 Chloro 2 [quickcompany.in]

- 5. WO1998040331A1 - Preparation of preparing substituted indanones - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 7-Chloro-2-ethyl-1H-indene (468756-78-7) for sale [vulcanchem.com]

An In-Depth Technical Guide to 7-Chloro-2-ethyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics of 7-Chloro-2-ethyl-1H-indene, a substituted indene derivative of interest in synthetic organic chemistry. This document delineates its chemical identity, physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. Furthermore, it addresses the potential applications, safety considerations, and handling protocols pertinent to this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel indene-based molecules in fields such as agrochemicals, specialty polymers, and pharmaceutical sciences.

Introduction and Chemical Identity

7-Chloro-2-ethyl-1H-indene is a bicyclic aromatic hydrocarbon characterized by a benzene ring fused to a five-membered ring, with a chlorine atom and an ethyl group substituted on the indene core. The precise placement of these functional groups significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity and potential utility as a chemical intermediate.

The indene scaffold is a recurring motif in various biologically active compounds and functional materials. The introduction of a chlorine atom and an ethyl group to this framework offers opportunities for further chemical modification and the tuning of molecular properties for specific applications.

Table 1: Chemical Identifiers for 7-Chloro-2-ethyl-1H-indene

| Identifier | Value |

| IUPAC Name | 7-chloro-2-ethyl-1H-indene |

| CAS Number | 468756-78-7 |

| Molecular Formula | C₁₁H₁₁Cl |

| Molecular Weight | 178.66 g/mol |

| Canonical SMILES | CCC1=CC2=C(C1)C(=CC=C2)Cl |

| InChI | InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3 |

| InChIKey | QBWFKUHFFIDVTA-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 7-Chloro-2-ethyl-1H-indene are crucial for its handling, purification, and application in synthetic protocols. While experimental data for this specific compound is limited, predictions based on its structure and comparison with related compounds provide valuable insights.

Table 2: Predicted Physicochemical Properties of 7-Chloro-2-ethyl-1H-indene

| Property | Predicted Value | Basis for Prediction |

| Physical State | Liquid or low-melting solid | Based on similar substituted indenes. |

| Appearance | Colorless to pale yellow oil or solid | Typical for aromatic hydrocarbons. |

| Boiling Point | Not available (expected to be >200 °C) | Extrapolation from related chlorinated hydrocarbons. |

| Melting Point | Not available | |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chlorinated solvents) | Hydrophobic nature of the hydrocarbon backbone. |

| XLogP3 | 4.1 | Computational prediction based on structure. |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A logical synthetic approach would commence with the Friedel-Crafts acylation of chlorobenzene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield a mixture of ortho and para-substituted butyrophenones.[1][2][3] The desired ortho-isomer, 1-(2-chlorophenyl)butan-1-one, can then be separated and subjected to a reduction reaction, for instance, a Wolff-Kishner or Clemmensen reduction, to convert the ketone to a methylene group, affording 1-butyl-2-chlorobenzene. Subsequent intramolecular cyclization, potentially under acidic conditions, would lead to the formation of the indene ring system.

Caption: Proposed synthetic pathway for 7-Chloro-2-ethyl-1H-indene.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step methodology for the synthesis of 7-Chloro-2-ethyl-1H-indene based on the proposed pathway.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

-

To a stirred suspension of anhydrous aluminum chloride in dry chlorobenzene at 0-5 °C, slowly add butyryl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mixture of isomers by fractional distillation or column chromatography to isolate 1-(2-chlorophenyl)butan-1-one.

Step 2: Reduction of the Ketone

-

To a solution of 1-(2-chlorophenyl)butan-1-one in a suitable solvent (e.g., diethylene glycol), add hydrazine hydrate and potassium hydroxide.

-

Heat the mixture to reflux for several hours until the evolution of nitrogen ceases.

-

Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-butyl-2-chlorobenzene.

Step 3: Intramolecular Cyclization

-

Treat 1-butyl-2-chlorobenzene with a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) at elevated temperatures.[4]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and pour it into a mixture of ice and water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography or distillation to yield 7-Chloro-2-ethyl-1H-indene.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 7-Chloro-2-ethyl-1H-indene, the following predictions are based on the analysis of its structure and comparison with spectroscopic data of related indene and chloro-aromatic compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

-

Aromatic Protons (3H): A complex multiplet in the range of δ 7.0-7.5 ppm.

-

Vinylic Proton (1H): A singlet or a narrow multiplet around δ 6.5-7.0 ppm.

-

Methylene Protons of the Ring (2H): A singlet or a narrow multiplet around δ 3.3-3.6 ppm.

-

Ethyl Group (5H): A quartet for the methylene protons around δ 2.5-2.8 ppm and a triplet for the methyl protons around δ 1.1-1.4 ppm.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm. The carbon bearing the chlorine atom will be shifted downfield.

-

Vinylic Carbons: Signals in the range of δ 125-140 ppm.

-

Aliphatic Carbons: A signal for the methylene carbon of the ring around δ 30-40 ppm, and signals for the ethyl group's methylene and methyl carbons around δ 20-30 ppm and δ 10-15 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups and the aromatic system.[6][7][8][9]

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1600 cm⁻¹ and ~1470 cm⁻¹

-

C-Cl stretching: ~750-800 cm⁻¹ (indicative of the substitution pattern on the benzene ring)

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[10][11][12][13]

-

Molecular Ion (M⁺): A prominent peak at m/z = 178, with an M+2 peak at m/z = 180 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Major Fragments: Loss of an ethyl group (M-29) and loss of a chlorine atom (M-35) are expected to be significant fragmentation pathways.

Potential Applications

While specific applications for 7-Chloro-2-ethyl-1H-indene have not been extensively documented, its structural features suggest potential utility in several areas of chemical research and development:

-

Agrochemicals: Chlorinated aromatic compounds are common in pesticides and herbicides. This molecule could serve as a precursor for new agrochemical agents.

-

Pharmaceuticals: The indene core is present in various pharmacologically active molecules. This derivative could be a building block for the synthesis of novel therapeutic agents.

-

Specialty Polymers: Indene and its derivatives can be polymerized to produce materials with unique thermal and optical properties.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling 7-Chloro-2-ethyl-1H-indene. Although a specific safety data sheet is not widely available, the following guidelines are based on the general hazards associated with chlorinated aromatic hydrocarbons and indene derivatives.[14][15][16][17][18][19][20][21][22][23]

Hazard Identification

-

Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Flammability: Likely combustible.

-

Environmental Hazards: Chlorinated hydrocarbons can be persistent in the environment and may be toxic to aquatic life.

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Waste should be segregated into chlorinated and non-chlorinated solvent streams for proper disposal.[20]

Conclusion

7-Chloro-2-ethyl-1H-indene represents a valuable, yet not extensively studied, chemical entity with potential for broad applications in synthetic chemistry. This guide has provided a detailed overview of its fundamental characteristics, including its chemical identity, predicted physicochemical properties, a plausible synthetic strategy, and expected spectroscopic data. By furnishing this foundational knowledge, this document aims to facilitate further research and development involving this and related substituted indene derivatives. As with all chemical research, adherence to strict safety protocols is paramount.

References

-

Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene - YouTube. (2023, March 25). Retrieved from [Link]

-

On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE - Vedantu. Retrieved from [Link]

-

Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube. (2023, March 25). Retrieved from [Link]

-

General indene synthesis via cyclization of phenyl-substituted allylic cations | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes - Chemical Communications (RSC Publishing). (2017). Retrieved from [Link]

-

Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC - NIH. (2014). Retrieved from [Link]

-

TiCl4-Promoted Intramolecular Friedel–Crafts Cyclization of α-Keto-phenylbutanoates: Synthesis of Substituted Indane and Indene Derivatives - ResearchGate. Retrieved from [Link]

-

Synthesis of indolyl Phenyl Diketones through Visible-Light-Promoted Ni-Catalyzed Intramolecular Cyclization/Oxidation Sequence of Ynones - PubMed. (2023, December 21). Retrieved from [Link]

-

Synthesis of indenes - Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 2-Chloro-3-amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair - PubMed. (2021). Retrieved from [Link]

-

Fig. S17 1 H NMR spectrum of ethyl 6-chloro-1H-indene-2-carboxylate (6i). - ResearchGate. Retrieved from [Link]

-

Infrared spectra of solid indene pure and in water ice: implications for observed IR absorptions in TMC-1 - Oxford Academic. (2022). Retrieved from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

16.10: Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2020, August 22). Retrieved from [Link]

-

General indene synthesis via cyclization of phenyl-substituted allylic cations | The Journal of Organic Chemistry. Retrieved from [Link]

-

ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor. (2016, May 23). Retrieved from [Link]

-

C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Chlorinated polycyclic aromatic hydrocarbon - Wikipedia. Retrieved from [Link]

-

Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis | Journal of the American Chemical Society. (2026, February 5). Retrieved from [Link]

-

Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1 - ResearchGate. Retrieved from [Link]

-

STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. Retrieved from [Link]

-

1-Chloro-2-ethyl-benzene - Optional[1H NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

Indene - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

-

C9 Aromatic Hydrocarbon Solvents Category SIAP - OECD Existing Chemicals Database. Retrieved from [Link]

-

Brief Profile - ECHA - European Union. Retrieved from [Link]

-

Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance - PMC. (2022, March 11). Retrieved from [Link]

-

Rh(I) and Ir(I) Derivatives of a P(S),N-Substituted Indene Ligand: Synthetic, Structural, and Catalytic Alkene Hydrosilylation Studies | Inorganic Chemistry - ACS Publications. Retrieved from [Link]

-

An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride - Beilstein Journals. Retrieved from [Link]

-

Disposal of Waste Solvents - NUS Chemistry. Retrieved from [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). Retrieved from [Link]

-

Safety Data Sheet Chlorinated Paraffin Revision 5, Date 07 Apr 2022 - Redox. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

-

Photoelectron Spectroscopy of Heterocycles. Indene Analogs - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (2025, April 30). Retrieved from [Link]

-

Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis - American Chemical Society. (2026, January 27). Retrieved from [Link]

-

Chlorinated paraffins - Chemical Details. Retrieved from [Link]

-

Interpretation of mass spectra. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Indene [webbook.nist.gov]

- 9. Indene(95-13-6) IR Spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uni-saarland.de [uni-saarland.de]

- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 16. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 17. eurochlor.org [eurochlor.org]

- 18. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 19. Brief Profile - ECHA [echa.europa.eu]

- 20. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 21. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 22. redox.com [redox.com]

- 23. CompTox Chemicals Dashboard [comptox.epa.gov]

Structural Precision in Medicinal Chemistry: The Case of 7-Chloro-2-ethyl-1H-indene

This guide provides an in-depth technical analysis of 7-Chloro-2-ethyl-1H-indene , focusing on its rigorous IUPAC nomenclature, synthetic pathways, and structural validation. It is designed for medicinal chemists and process scientists requiring precise control over indene scaffolds.

IUPAC Nomenclature Architecture

The nomenclature of substituted indenes is frequently a source of ambiguity in drug development due to the complex priority rules governing fused ring systems and tautomerism. The name 7-Chloro-2-ethyl-1H-indene is not arbitrary; it follows a strict hierarchy defined by the IUPAC Blue Book (P-25 and P-31).

The Numbering Logic

The indene scaffold consists of a benzene ring fused to a cyclopentadiene ring. The critical nomenclature rules are:

-

Saturation Priority: The position of the saturated carbon (

) determines the isomer (1H- vs. 3H-indene). IUPAC mandates that the saturated carbon is assigned position 1 unless a principal functional group dictates otherwise. -

Fusion Bridgeheads: The fusion carbons are numbered 3a and 7a .

-

Path of Numbering: Numbering proceeds from the saturated carbon (1), through the double bond (2, 3), across the bridgehead (3a), and around the benzene ring (4, 5, 6, 7).

The "7-Chloro" Ambiguity: A common error is confusing the numbering of the indene product with its indanone precursor.

-

In 1-Indanone , the carbonyl is C1. The peri-position on the benzene ring is C7.

-

In 1H-Indene , the saturated methylene is C1. The peri-position on the benzene ring remains C7.

-

Crucial Insight: Unlike some heterocycles where numbering flips, the benzene ring numbering in indene (4,5,6,7) remains consistent relative to the bridgeheads. Position 7 is always adjacent to bridgehead 7a.

Tautomerism (1H vs. 3H)

Indenes exhibit prototropic tautomerism. The 1H-isomer (conjugated with the benzene ring) is generally thermodynamically more stable than the 2H-isoindene, but can equilibrate with the 3H-isomer depending on substitution.

-

Target Molecule: 1H-indene (Saturated C at position 1).

-

Substituents: Ethyl at C2; Chlorine at C7.

Figure 1: Numbering priority path for 1H-Indene. Note that C7 is adjacent to the bridgehead C7a, which connects back to the saturated C1.

Synthetic Logic & Protocols

To synthesize 7-chloro-2-ethyl-1H-indene with high regiochemical fidelity, we cannot rely on direct electrophilic aromatic substitution of indene, which would favor the 3-position or yield mixtures. The most robust "Self-Validating" route constructs the scaffold from a pre-functionalized 1-indanone .

Retrosynthetic Analysis

-

Target: 7-Chloro-2-ethyl-1H-indene.[1]

-

Precursor: 7-Chloro-2-ethyl-1-indanol.

-

Starting Material: 7-Chloro-1-indanone.

Experimental Protocol

This protocol assumes 7-chloro-1-indanone is available (synthesized via cyclization of 3-(3-chlorophenyl)propanoic acid derivatives or commercially sourced).

Step 1: Regioselective C2-Alkylation

-

Rationale: Direct alkylation of the enolate ensures the ethyl group is positioned at C2.

-

Reagents: LDA (Lithium Diisopropylamide), Ethyl Iodide, THF at -78°C.

-

Procedure:

-

Charge a flame-dried flask with 7-chloro-1-indanone (1.0 eq) and anhydrous THF. Cool to -78°C.

-

Add LDA (1.1 eq) dropwise. Stir for 1 hour to generate the enolate.

-

Add Ethyl Iodide (1.2 eq) slowly. The kinetic enolate traps the electrophile at C2.

-

Warm to RT. Quench with sat.

. -

Checkpoint:

NMR should show a triplet/quartet for the ethyl group and a methine proton at C2 (~2.5-3.0 ppm).

-

Step 2: Carbonyl Reduction (1,2-Addition)

-

Rationale: Conversion of the ketone to the alcohol sets up the elimination.

-

Reagents:

, Methanol, 0°C. -

Procedure:

-

Dissolve the ketone from Step 1 in MeOH.

-

Add

(1.5 eq) in portions. -

Stir until TLC indicates consumption of starting material.

-

Workup: Evaporate MeOH, partition between EtOAc/Water.

-

Step 3: Acid-Catalyzed Dehydration (The Indene Formation)

-

Rationale: Elimination of water creates the C1-C2 double bond. However, to achieve the thermodynamically stable 1H-indene (where the double bond is C2-C3), the system may undergo a 1,5-sigmatropic shift or acid-catalyzed isomerization.

-

Correction: Dehydration of 2-substituted-1-indanol typically yields the 2-substituted-indene. The double bond forms between C1 and C2 initially. This is technically a 3H-indene derivative (if numbering follows the old skeleton). However, IUPAC renumbers the product so the

carbon is C1. -

Reagents: p-Toluenesulfonic acid (pTsOH) (cat.), Toluene, Reflux with Dean-Stark trap.

-

Procedure:

-

Reflux the alcohol in toluene with catalytic pTsOH.

-

Monitor water collection in Dean-Stark.

-

Critical Endpoint: The disappearance of the O-H stretch in IR and the appearance of the alkene proton in NMR.

-

Figure 2: Synthetic workflow for the conversion of indanone to substituted indene.

Structural Validation (The Self-Validating System)

To confirm the identity of 7-Chloro-2-ethyl-1H-indene , you must triangulate data from

Proton NMR Signatures

| Position | Multiplicity | Approx Shift ( | Diagnostic Logic |

| H1 ( | Singlet (broad) | 3.3 - 3.5 ppm | The saturated methylene. In 2-substituted indenes, H1 often appears as a singlet or finely split doublet due to allylic coupling with H3. |

| H3 (=CH) | Singlet (broad) | 6.5 - 6.8 ppm | The vinylic proton. Its presence as a singlet (or near singlet) confirms substitution at C2 (blocking vicinal coupling). |

| Ethyl ( | Quartet/Triplet | 2.4 / 1.1 ppm | Confirms the alkyl chain integrity. |

| H6 (Ar-H) | Doublet | ~7.1 - 7.3 ppm | Crucial: H6 is ortho to the Chlorine at C7. It will show ortho coupling ( |

The "7-Chloro" Confirmation

How do you distinguish 7-chloro from 4-chloro ?

-

NOE (Nuclear Overhauser Effect): Irradiate the saturated methylene protons (H1 ).

-

In 7-Chloro-indene: H1 is spatially close to the bridgehead C7a. The C7 substituent (Cl) is adjacent to C7a. There are NO aromatic protons spatially adjacent to H1 (the Cl blocks H7). You should see minimal/no NOE enhancement of aromatic signals.

-

In 4-Chloro-indene: H1 is close to H7 (which is now a proton, as Cl is at 4). You would see a strong NOE between H1 and the aromatic proton at position 7.

-

Pharmacological Context & References

Indene scaffolds are "privileged structures" in medicinal chemistry, serving as bioisosteres for indole and naphthalene.

-

Melatonin Receptors: The 1,2,6,7-tetrahydroindeno[1,2-b]furan core of Ramelteon is structurally related to the indene scaffold. 7-chloro substituted indenes are investigated as intermediates for melatonin receptor agonists (

) where the halogen modulates metabolic stability (blocking hydroxylation) and lipophilicity. -

Estrogen Receptors: 2-phenylindenes are well-known Selective Estrogen Receptor Modulators (SERMs). The 2-ethyl substituent provides steric bulk that can induce antagonist conformations in nuclear receptors.

References

-

IUPAC Nomenclature Rules

-

Indene Synthesis & Reactivity

-

Pharmacological Applications

-

Uchikawa, O., et al. (2002). Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239.

-

Sources

- 1. appchemical.com [appchemical.com]

- 2. Indanone synthesis [organic-chemistry.org]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. theeducationalblog.quora.com [theeducationalblog.quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. research.abo.fi [research.abo.fi]

An In-depth Technical Guide to 7-Chloro-2-ethyl-1H-indene: Structure, Identifiers, and Synthetic Considerations for Drug Discovery

This technical guide provides a comprehensive overview of 7-Chloro-2-ethyl-1H-indene, a substituted indene of interest to researchers, scientists, and professionals in drug development. This document delves into the critical chemical identifiers, SMILES and InChIKey, elucidates a plausible synthetic pathway based on established chemical principles, and discusses the relevance of the indene scaffold in medicinal chemistry.

The Critical Role of Chemical Identifiers: SMILES and InChIKey

In the landscape of modern chemical research and drug discovery, unambiguous molecular identification is paramount. Two key linear notation systems, SMILES and InChIKey, have emerged as indispensable tools for representing complex chemical structures in a machine-readable format, facilitating database management, computational modeling, and global scientific communication.

The Simplified Molecular Input Line Entry System (SMILES) offers a concise and human-readable representation of a molecule's structure using a string of ASCII characters.[1] For 7-Chloro-2-ethyl-1H-indene, the canonical SMILES string is:

CCC1=CC2=C(C1)C(=CC=C2)Cl

The IUPAC International Chemical Identifier (InChI) provides a more standardized and layered representation of a chemical substance. From the InChI, a fixed-length (27-character) hashed version, the InChIKey , is generated. This serves as a unique digital fingerprint for the molecule, ideal for database indexing and internet searches. The InChIKey for 7-Chloro-2-ethyl-1H-indene is:

QBWFKUHFFIDVTA-UHFFFAOYSA-N